molecular formula C11H12F4O2 B8128559 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol

Cat. No.: B8128559
M. Wt: 252.20 g/mol
InChI Key: YGSRZVXHECUHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol is an organic compound characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, along with a methyl group and a hydroxyl group on a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of a precursor compound, such as 3-bromo-4-nitropyridine N-oxide, to produce the desired fluoro-substituted phenyl ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-trifluoromethoxy-phenyl derivatives: Compounds with similar fluoro and trifluoromethoxy substitutions on the phenyl ring.

    2-Methyl-propan-1-ol derivatives: Compounds with similar propanol chains but different substituents on the phenyl ring.

Uniqueness

3-(3-Fluoro-4-trifluoromethoxy-phenyl)-2-methyl-propan-1-ol is unique due to the combination of its fluoro and trifluoromethoxy groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4O2/c1-7(6-16)4-8-2-3-10(9(12)5-8)17-11(13,14)15/h2-3,5,7,16H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRZVXHECUHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC(F)(F)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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